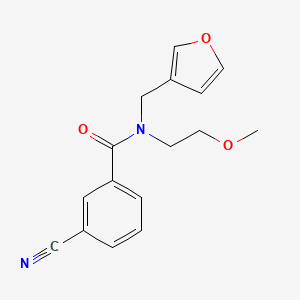

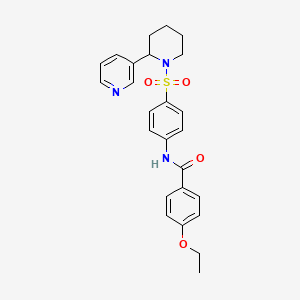

4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

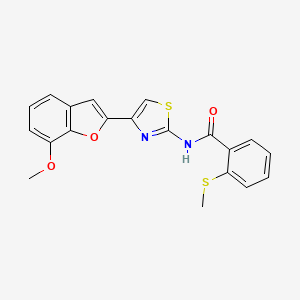

The compound "4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active piperazine derivatives. Piperazine compounds have been extensively studied due to their potential therapeutic applications, including antiparasitic, antiarrhythmic, and anxiolytic effects, as well as their role as enzyme inhibitors.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of piperazine or its substituted variants with different organic reagents. For instance, in the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides, 1-methyl piperazine reacts with alkoxyphenyl isothiocyanates in an ethereal solution to form the desired compounds . Similarly, novel thiophene derivatives, which may share structural similarities with the compound , are synthesized from reactions involving 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various organic reagents . These methods highlight the versatility of piperazine chemistry and the potential pathways that could be explored for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR), Mass Spectrometry (MS), and elemental analysis . These techniques provide detailed information about the functional groups present, the molecular framework, and the overall conformation of the compound. The presence of a tetrazole ring and a thiophene moiety in the compound suggests a complex molecular architecture that could be elucidated using these analytical methods.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the tetrazole ring, for example, could be explored in the context of nucleophilic substitution reactions or as a ligand in coordination chemistry. The thiophene ring could undergo electrophilic aromatic substitution or act as a nucleophile in reactions with electrophiles. The piperazine core itself is known for its versatility in forming bonds with a range of substituents, which is crucial for the development of compounds with desired pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of various substituents can affect these properties significantly. For example, the introduction of a phenyl group can reduce clearance and improve oral exposure of the compound . The hydrochloride form of piperazine derivatives is often used to improve solubility and facilitate biological testing . The acute toxicity of these compounds is typically assessed through LD50 determination, which is crucial for evaluating their safety profile .

Applications De Recherche Scientifique

Synthesis and Biological Activities

- A study focused on the synthesis and evaluation of new urea and thiourea derivatives of piperazine doped with Febuxostat for antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. Compounds with specific substituents showed promising antiviral and potent antimicrobial activities (Reddy et al., 2013).

- Another research synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial and Antituberculostatic Activities

- A study on microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties investigated their antimicrobial, antilipase, and antiurease activities, finding some compounds with good to moderate activities (Başoğlu et al., 2013).

- Research into the synthesis of 1,2,4-triazole derivatives explored their antimicrobial properties, with some compounds demonstrating good or moderate activities against test microorganisms (Bektaş et al., 2010).

Antipsychotic Potential

- Heterocyclic carboxamides analogues of 1192U90 were prepared and evaluated as potential antipsychotic agents, revealing two derivatives with potent in vivo activities and lower activities in behavioral models predictive of extrapyramidal side effects, indicating their potential as antipsychotic agents with fewer side effects (Norman et al., 1996).

Synthesis of Heterocyclic Compounds

- The Mannich reaction was utilized in the synthesis of N,S-containing heterocycles, demonstrating a method for aminomethylation to form 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, showing the versatility of this reaction in heterocyclic compound synthesis (Dotsenko et al., 2012).

Propriétés

IUPAC Name |

4-[(1-phenyltetrazol-5-yl)methyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7OS/c26-18(19-13-16-7-4-12-27-16)24-10-8-23(9-11-24)14-17-20-21-22-25(17)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H,19,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOHETMOAKRWEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)

![2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B3018580.png)

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018583.png)

![2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B3018587.png)

![N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B3018594.png)